molecular formula C7H10N2 B15303301 2-(Piperidin-4-ylidene)acetonitrile

2-(Piperidin-4-ylidene)acetonitrile

Cat. No.: B15303301
M. Wt: 122.17 g/mol
InChI Key: VXZMWTYGVLYNPI-UHFFFAOYSA-N
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Description

2-(Piperidin-4-ylidene)acetonitrile is an organic compound with the molecular formula C7H10N2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-4-ylidene)acetonitrile typically involves the preparation of ethyl 2-cyano-2-(pyridine-4-yl) acetic ester from 4-chloropyridine hydrochloride through a decarboxylation reaction. The ester is then reacted with dimethyl sulfoxide and lithium chloride at elevated temperatures (100-160°C) for 90-180 minutes. The reaction mixture is poured into water, and the resulting solid is filtered and dried to obtain this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-4-ylidene)acetonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents like dimethyl sulfoxide or acetonitrile .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

2-(Piperidin-4-ylidene)acetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Piperidin-4-ylidene)acetonitrile involves its interaction with molecular targets and pathways. It can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Piperidin-4-ylidene)acetonitrile is unique due to its specific structure, which combines the properties of piperidine and acetonitrile. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

2-piperidin-4-ylideneacetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2/c8-4-1-7-2-5-9-6-3-7/h1,9H,2-3,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXZMWTYGVLYNPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1=CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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